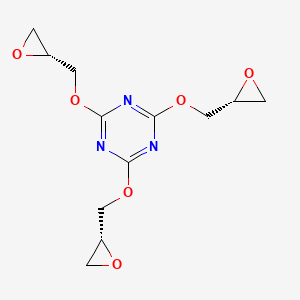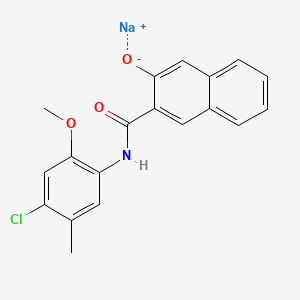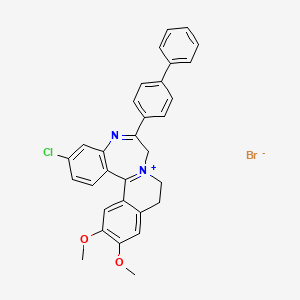![molecular formula C9H12N4O2S B13782360 7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 90065-68-2](/img/structure/B13782360.png)
7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-7-(methoxymethyl)-3-methyl-2-(methylthio)- can be achieved through various synthetic routes. One common method involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with alkyl halides in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature . Another approach includes the reaction with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-7-(methoxymethyl)-3-methyl-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, anhydrous potassium carbonate, and DMF . The reactions typically occur under mild conditions, such as room temperature, to ensure high yields and minimal by-products.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as 2-(6-aryl-4-oxo-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-3-yl)acetohydrazides and their corresponding hydrazones .
Wissenschaftliche Forschungsanwendungen
4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-7-(methoxymethyl)-3-methyl-2-(methylthio)- has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its enzyme inhibitory and cytotoxic properties.
Wirkmechanismus
The mechanism of action of 4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-7-(methoxymethyl)-3-methyl-2-(methylthio)- involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes such as purine nucleoside phosphorylase (PNP), which plays a crucial role in purine metabolism . By inhibiting PNP, the compound can exert immunosuppressive effects and potentially treat autoimmune diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one (CI-972): A potent PNP inhibitor with selective cytotoxicity to T cells.
4-Aminopyrrolo[2,3-d]pyrimidine: Studied for its antitubercular activity.
Uniqueness
4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-7-(methoxymethyl)-3-methyl-2-(methylthio)- stands out due to its diverse biological activities and potential applications in various fields. Its unique structure allows it to interact with multiple molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
90065-68-2 |
|---|---|
Molekularformel |
C9H12N4O2S |
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
7-methoxy-3-methyl-2-(methylsulfanylamino)pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N4O2S/c1-12-8(14)6-4-5-13(15-2)7(6)10-9(12)11-16-3/h4-5H,1-3H3,(H,10,11) |
InChI-Schlüssel |
GLCJMANYTHNTHD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=C(N=C1NSC)N(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782298.png)




![2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid](/img/structure/B13782323.png)

![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)

